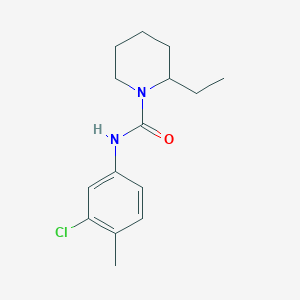

N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in neurological disorders.

Mecanismo De Acción

N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide inhibits the activity of JNK by binding to the ATP-binding site of the kinase. This prevents the phosphorylation of downstream targets of JNK, such as c-Jun, and inhibits the cell death pathway. N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide has also been shown to inhibit the activity of other kinases, such as mixed lineage kinase 3 (MLK3) and apoptosis signal-regulating kinase 1 (ASK1), which are involved in the cell death pathway.

Biochemical and Physiological Effects:

N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide has been shown to protect dopaminergic neurons from cell death in animal models of Parkinson's disease. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in microglia. N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide has been shown to have a neuroprotective effect in models of traumatic brain injury and spinal cord injury.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide is a small molecule inhibitor that can be easily synthesized and has good solubility in water and organic solvents. It has been extensively studied in animal models of neurological disorders and has shown promising results. However, there are some limitations to using N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide in lab experiments. It has low selectivity for JNK and can inhibit the activity of other kinases. It also has poor blood-brain barrier penetration, which limits its effectiveness in treating neurological disorders.

Direcciones Futuras

There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide. One direction is to develop more selective inhibitors of JNK that do not inhibit the activity of other kinases. Another direction is to develop prodrugs of N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide that can penetrate the blood-brain barrier more effectively. N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide has also been shown to have anti-inflammatory effects, so future research could explore its potential therapeutic applications in other inflammatory disorders. Finally, N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide could be used as a tool to study the role of JNK in other cellular processes, such as cell proliferation and differentiation.

Métodos De Síntesis

N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide can be synthesized by reacting 3-chloro-4-methylbenzoic acid with 2-ethylpiperidine and thionyl chloride to form the corresponding acid chloride. This acid chloride can then be reacted with an amine, such as methylamine or ethylamine, to form N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide. The synthesis of N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide has been described in several research articles and patents.

Aplicaciones Científicas De Investigación

N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders, particularly in the treatment of Parkinson's disease. It has been shown to inhibit the activity of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in the cell death pathway. N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide has been shown to protect dopaminergic neurons from cell death in animal models of Parkinson's disease.

Propiedades

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-ethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O/c1-3-13-6-4-5-9-18(13)15(19)17-12-8-7-11(2)14(16)10-12/h7-8,10,13H,3-6,9H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMYTWWUPMMOOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)NC2=CC(=C(C=C2)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

853319-18-3 |

Source

|

| Record name | N-(3-CHLORO-4-METHYLPHENYL)-2-ETHYL-1-PIPERIDINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide](/img/structure/B5461676.png)

![N-isopropyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5461681.png)

![1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-3-methyl-1-oxopentan-2-one](/img/structure/B5461689.png)

![1,6-diacetyl-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5461694.png)

![7-(3-chlorophenyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5461700.png)

![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5461707.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B5461710.png)

![4-fluoro-N-(4-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5461722.png)

![2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5461725.png)

![9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-9H-carbazole](/img/structure/B5461732.png)

![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5461735.png)

![N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5461750.png)